![molecular formula C20H26N2O3S B427039 N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B427039.png)
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide typically involves the following steps:
Formation of the Sulfonyl Chloride: The synthesis begins with the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Amidation Reaction: The sulfonamide intermediate is then reacted with 2,6-diethylphenylamine under suitable conditions to form the desired compound.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted aromatic derivatives.
Aplicaciones Científicas De Investigación
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.
Materials Science: It is explored for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects and toxicity.
Mecanismo De Acción
The mechanism of action of N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to therapeutic effects. Additionally, the compound may interact with cellular pathways involved in inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-diethylphenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanamide
- N-(2,6-diethylphenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide
- N-(2,6-diethylphenyl)-2-{[(4-bromophenyl)sulfonyl]amino}propanamide
Uniqueness
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical agent compared to similar compounds with different substituents on the aromatic ring.
Propiedades
Fórmula molecular |
C20H26N2O3S |
|---|---|
Peso molecular |
374.5g/mol |
Nombre IUPAC |
N-(2,6-diethylphenyl)-2-[(4-methylphenyl)sulfonylamino]propanamide |
InChI |
InChI=1S/C20H26N2O3S/c1-5-16-8-7-9-17(6-2)19(16)21-20(23)15(4)22-26(24,25)18-12-10-14(3)11-13-18/h7-13,15,22H,5-6H2,1-4H3,(H,21,23) |
Clave InChI |
UURDJCMTCYBHBR-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CCC1=C(C(=CC=C1)CC)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426956.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B426958.png)
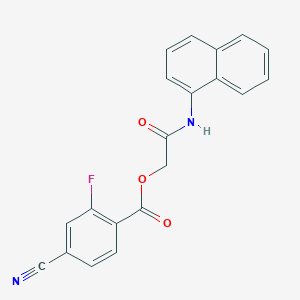
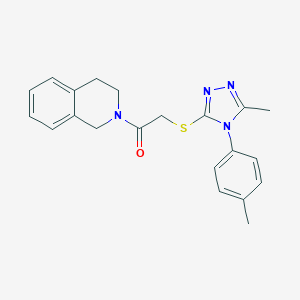
![N-(2-methylphenyl)-2-{[5-(morpholin-4-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B426966.png)
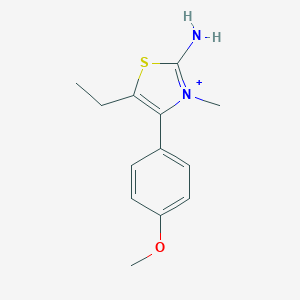
![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 4-cyano-2-fluorobenzoate](/img/structure/B426971.png)
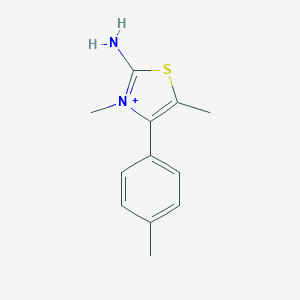
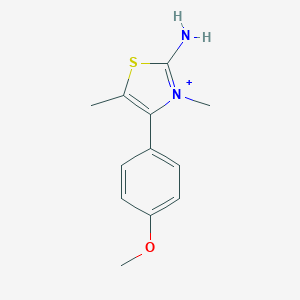
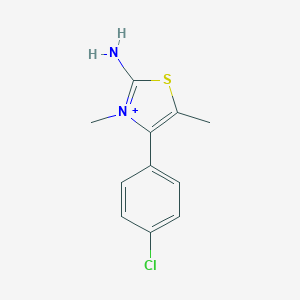
![1-(4-isopropoxyphenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B426975.png)
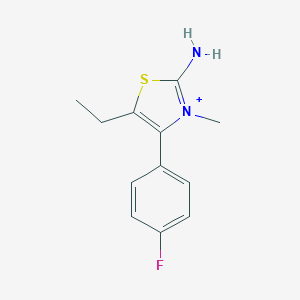
![N-{2-[(benzylamino)carbonyl]phenyl}-5-oxo-1-(4-propoxyphenyl)-3-pyrrolidinecarboxamide](/img/structure/B426978.png)
![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B426979.png)
